6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a fused ring system consisting of both triazole and pyrimidine rings, with a bromine atom at the 6th position and a methyl group at the 5th position. The molecular formula of this compound is C7H6BrN3, and it has a molecular weight of 212.05 g/mol. Its structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine can be accomplished through various methods. A common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is notable for being eco-friendly, catalyst-free, and additive-free, yielding good to excellent results. The reaction typically occurs in dry toluene at elevated temperatures (around 140°C) to ensure completion.
Another method involves the cyclization of 5-methyl-2-(methylsulfanyl)pyrimidine-4,6-diamine with bromine in the presence of an oxidizing agent. Solvents such as acetonitrile or dimethylformamide are often employed under elevated temperatures to facilitate this cyclization process.
The optimization of reaction conditions is crucial for maximizing yield and purity in both laboratory and industrial settings. In industrial production, continuous flow reactors may be used to enhance efficiency and control over reaction parameters.
The structural characteristics of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine include:
The compound's systematic name reflects its specific arrangement of atoms and functional groups. Its chemical structure can be represented as follows:
This molecular arrangement is responsible for its unique properties and potential reactivity.
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is capable of undergoing several types of chemical reactions:
The choice of reagents and solvents significantly influences the outcomes of these reactions. Common solvents include dry toluene or other aprotic solvents, with reactions often conducted at elevated temperatures to promote completion.
The mechanism by which 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine exerts its biological effects is not fully elucidated but may involve interactions with various biological targets:
Research indicates that derivatives of this compound can exhibit significant antiproliferative activities against cancer cell lines by suppressing key signaling pathways such as the ERK signaling pathway .
The physical properties of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine include:
The chemical properties encompass its ability to participate in various reactions due to the presence of functional groups like bromine and methylsulfanyl. These groups confer reactivity that can be exploited in synthetic applications.
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:
Triazolopyrimidine derivatives have demonstrated significant therapeutic potential across multiple drug discovery paradigms, primarily through their capacity to modulate enzymatic activity and protein-protein interactions. Their applications span:
Kinase Inhibition: Triazolopyrimidines function as ATP-competitive inhibitors by mimicking the purine ring in kinase binding sites. Notably, derivatives have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), with X-ray crystallography confirming binding mode conservation compared to purine-based inhibitors [2]. Structural optimization has yielded compounds with sub-micromolar IC₅₀ values and enhanced selectivity profiles against off-target kinases like GSK-3β [2].
Anticancer Applications: Beyond kinase inhibition, triazolopyrimidines exhibit antiproliferative effects through suppression of critical signaling pathways (e.g., ERK pathway) . Metal complexes incorporating triazolopyrimidine ligands (e.g., platinum and ruthenium complexes) demonstrate enhanced cytotoxicity through DNA interaction and topoisomerase inhibition mechanisms [5] [2].
Antiparasitic Agents: First-row transition metal complexes of triazolopyrimidines have emerged as potent agents against Trypanosoma cruzi and Leishmania species, causative pathogens of Chagas disease and leishmaniasis, respectively. The metal-chelation property potentiates their antiparasitic activity through multiple mechanisms including reactive oxygen species generation [2].
Enzyme-Targeted Therapeutics: Triazolopyrimidine-based inhibitors targeting tyrosyl-DNA phosphodiesterase 2 (TDP2) show promise for combinatorial cancer therapy, particularly in sensitizing cancer cells to topoisomerase II poisons like etoposide . Additionally, derivatives act as lysine-specific demethylase 1 (LSD1) inhibitors for epigenetic modulation in oncology [5].
Table 1: Therapeutic Applications of Triazolopyrimidine Derivatives
Biological Target | Therapeutic Area | Notable Derivatives | Mechanistic Insights |
---|---|---|---|
CDK2 Kinase | Oncology | 5-Substituted [1,2,4]triazolo[1,5-a]pyrimidines | ATP-competitive inhibition, IC₅₀ = 0.1–0.5 μM [2] |
TDP2 Enzyme | Oncology | 7-Phenyl substituted analogs | DNA-binding cleft inhibition |
PI3K Isoforms | Oncology | 2-(Methylsulfanyl)-5-cyclopropyl derivatives | Isoform-selective inhibition (PI3Kβ IC₅₀ = 1.3 nM) [2] |
Leishmania parasites | Infectious Diseases | Cu(II)/Fe(III) triazolopyrimidine complexes | Metal-dependent parasiticidal activity [2] |
The strategic incorporation of bromine and methyl substituents at specific positions on the triazolopyrimidine scaffold profoundly influences both chemical reactivity and biological interactions. 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 89581-42-0; Molecular Formula: C₆H₅BrN₄; MW: 213.038 g/mol) exemplifies this targeted functionalization [9]. The compound's structural features include:
Bromine at C6 Position: This halogen atom serves as a versatile handle for cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) enabling rapid diversification of the scaffold. The electron-withdrawing nature of bromine moderately decreases electron density at adjacent positions, facilitating nucleophilic substitution at C6 while maintaining the aromatic character of the ring system [9]. Bromine substitution also enhances intermolecular interactions through halogen bonding with biomolecular targets, particularly in enzyme active sites containing carbonyl oxygen or π-systems [9].
Methyl Group at C5 Position: This alkyl substituent contributes steric bulk without significant electronic perturbation, creating localized hydrophobic domains that enhance binding to protein clefts. The methyl group also influences the compound's metabolic stability by shielding adjacent positions from oxidative metabolism . Additionally, it prevents tautomerism that could occur with proton-accepting substituents, maintaining a consistent electronic profile for structure-activity relationship studies [9].
The combined bromo-methyl substitution pattern generates a multifaceted building block with balanced electronic and steric properties. The methyl group at C5 and bromine at C6 create an ortho-like steric environment that influences the trajectory of incoming reactants during synthetic modifications. This specific substitution pattern has demonstrated enhanced biological activity in kinase inhibitors compared to unsubstituted analogs, attributed to optimized hydrophobic interactions with conserved residues in the ATP-binding pocket [2].
Table 2: Comparative Analysis of Triazolopyrimidine Derivatives with Different Substituents
Compound | Molecular Formula | Substituent Pattern | Key Chemical Properties | Primary Applications |
---|---|---|---|---|
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [9] | C₆H₅BrN₄ | 5-Methyl, 6-Bromo | LogP: 1.2; Bromine reactivity for cross-coupling | Kinase inhibitor intermediate; Anticancer scaffold |
6-Bromo-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol [3] | C₆H₅BrN₄O | 5-Methyl, 6-Bromo, 7-Hydroxy | Increased H-bonding capacity; Tautomerism | Metal chelation; Antiparasitic agents |
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine [6] | C₇H₆BrN₃ | Pyridine vs. pyrimidine core | Altered electronic distribution | JAK1/2 inhibition studies |
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C₅H₅N₄ | 5-Methyl only | Reduced halogen-mediated reactivity | Fundamental SAR studies |
The synthetic versatility of 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is evidenced by its participation in diverse transformations:
Table 3: Synthetic Pathways to 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [4] [5]
Method | Starting Materials | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Cyclization with Enaminonitriles | 3(5)-Amino-1,2,4-triazole + Enaminonitrile | Microwave irradiation, solvent-free, 140°C | 75–92% | Eco-friendly, catalyst-free, high regioselectivity |
Oxidative Cyclization | Pyrimidin-2-yl-amidines | Bromine/oxidizing agent in acetonitrile or DMF, 80–100°C | 60–78% | Suitable for industrial scale-up |
Two-Step Dimroth Rearrangement | Hydrazinylpyrimidine + Carbonyl compound | 1) Cyclocondensation; 2) Acid-catalyzed rearrangement | 45–65% | Access to 5,7-disubstituted derivatives |
Continuous Flow Synthesis | Halogenated pyrimidine precursors | Flow reactor, residence time 10–15 min, 150°C | 85–90% | Enhanced heat/mass transfer, improved safety profile |
Molecular docking studies of 6-bromo-5-methyl derivatives with CDK2 reveal critical interactions: the triazolopyrimidine core forms hydrogen bonds with backbone amides in the hinge region (Leu83), while the C5 methyl group occupies a hydrophobic pocket typically binding the purine C-H group. The C6 bromine extends toward solvent-exposed regions, providing an optimal vector for attaching solubilizing groups without disrupting protein-ligand interactions [2]. This binding mode conservation relative to purine inhibitors validates the strategic implementation of bromo-methyl substituted triazolopyrimidines in targeted kinase inhibitor development.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0